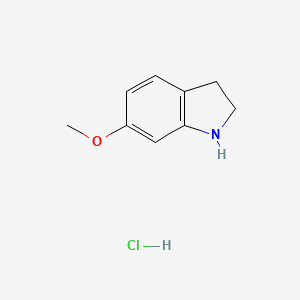

6-Methoxyindolin-Hydrochlorid

Übersicht

Beschreibung

6-Methoxyindoline hydrochloride is a chemical compound with the CAS Number: 4770-41-6 . It has a molecular weight of 185.65 and its IUPAC name is 2,3-dihydro-1H-indol-6-yl methyl ether hydrochloride . It is a white to yellow solid and has gained interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.

Physical and Chemical Properties Analysis

6-Methoxyindoline hydrochloride is a white to yellow solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

6-Methoxyindolin-Hydrochlorid: ist eine in der Pharmakologie interessante Verbindung aufgrund ihrer Indolinstruktur, die in vielen Naturprodukten und Medikamenten vorkommt . Es wurde auf seine möglichen Rollen bei folgenden untersucht:

- Antitumoraktivität: Indolin-Derivate werden wegen ihrer Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, wobei ihre Fähigkeit genutzt wird, mit zellulären Komponenten zu interagieren .

- Antibakterielle Anwendungen: Die Struktur der Verbindung ist förderlich für die Entwicklung neuer Antibiotika, insbesondere angesichts der steigenden Antibiotikaresistenz .

- Herz-Kreislauf-Behandlungen: Aufgrund seiner Wechselwirkung mit Proteinresten wird es für die Behandlung von Herz-Kreislauf-Erkrankungen untersucht .

- Entzündungshemmende und Analgetische Anwendungen: Seine Eigenschaften deuten auf eine mögliche Verwendung bei der Reduzierung von Entzündungen und der Schmerzbehandlung hin .

Organische Synthese

In der organischen Chemie dient this compound als Baustein für die Synthese komplexer Moleküle. Es wird verwendet in:

- Synthese von Alkaloiden: Als Vorläufer bei der Synthese von Indolalkaloiden, die signifikante biologische Aktivitäten aufweisen .

- Synthese von Heterocyclen: Es ist an der Konstruktion von Heterocyclen beteiligt, die in Pharmazeutika weit verbreitet sind .

Medizinische Chemie

Die Rolle der Verbindung in der medizinischen Chemie umfasst:

- Konstruktion von Medikamenten-Gerüsten: Es wird bei der Entwicklung neuer Medikamenten-Gerüste verwendet, was zur Entwicklung von Medikamenten mit weniger Nebenwirkungen beiträgt .

- Entwicklung von Chemotherapeutika: Forscher untersuchen seinen Einsatz in der Chemotherapie, um Nebenwirkungen zu minimieren .

Biochemische Anwendungen

In der Biochemie ist this compound wichtig für:

- Protein-Interaktionsstudien: Seine Fähigkeit, Wasserstoffbrückenbindungen mit Aminosäureresten zu bilden, macht es wertvoll bei der Untersuchung von Protein-Interaktionen .

- Analyse der physikalisch-chemischen Eigenschaften: Die Verbindung hilft zu verstehen, wie die physikalisch-chemischen Eigenschaften von Medikamenten verbessert werden können .

Industrielle Anwendungen

Industriell wird this compound verwendet in:

- Materialwissenschaften: Seine einzigartigen Eigenschaften sind von Interesse bei der Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften .

- Qualitätskontrolle: Es wird in den Qualitätskontrollprozessen verschiedener Industrien verwendet, da es über gut definierte Eigenschaften verfügt .

Materialwissenschaftliche Forschung

In der Materialwissenschaft wird die Verbindung untersucht für:

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Indoles, a class of compounds to which 6-methoxyindoline hydrochloride belongs, are known to play significant roles in various biological processes

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . The impact of these properties on the bioavailability of 6-Methoxyindoline hydrochloride needs further investigation.

Biochemische Analyse

Biochemical Properties

6-Methoxyindoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-Methoxyindoline hydrochloride and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other biomolecules such as glutathione, influencing redox reactions within cells.

Cellular Effects

The effects of 6-Methoxyindoline hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins within this pathway, 6-Methoxyindoline hydrochloride can alter gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 6-Methoxyindoline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with cytochrome P450 enzymes, leading to changes in their catalytic activity . This binding can result in either the inhibition or activation of these enzymes, depending on the specific context. Additionally, 6-Methoxyindoline hydrochloride may act as an antioxidant, scavenging reactive oxygen species (ROS) and thereby reducing oxidative stress within cells . This antioxidant activity is likely mediated through interactions with glutathione and other redox-active biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxyindoline hydrochloride can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to 6-Methoxyindoline hydrochloride has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

The effects of 6-Methoxyindoline hydrochloride in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Therefore, it is crucial to carefully determine the appropriate dosage when using 6-Methoxyindoline hydrochloride in animal studies.

Metabolic Pathways

6-Methoxyindoline hydrochloride is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are excreted from the body. The metabolic flux of 6-Methoxyindoline hydrochloride can be influenced by factors such as enzyme expression levels and the presence of cofactors .

Transport and Distribution

Within cells and tissues, 6-Methoxyindoline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution of 6-Methoxyindoline hydrochloride within the body, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 6-Methoxyindoline hydrochloride is influenced by its chemical properties and interactions with cellular components. It has been observed to localize within the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on enzyme activity and oxidative stress . Targeting signals and post-translational modifications may play a role in directing 6-Methoxyindoline hydrochloride to specific subcellular compartments, thereby influencing its activity and function .

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQGYVJPTIMWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672189 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-41-6 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)